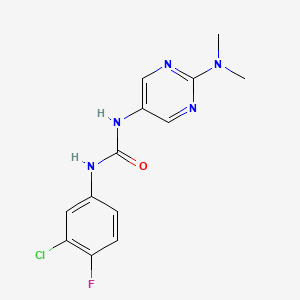
1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea, also known as PF-02341066, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first discovered by Pfizer in 2005 and has since been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Supramolecular Chemistry and Dimerization Properties : Ureidopyrimidones, a class of compounds related to the specified chemical, have been studied for their strong dimerization properties via quadruple hydrogen bonding. These findings are significant in the field of supramolecular chemistry for building block applications (Beijer et al., 1998).
Synthesis and Properties of Fluorophosphoranes : Research on heterocyclic fluorophosphoranes, which are closely related to the specified compound, highlights their synthesis and properties. This work contributes to the understanding of the chemical behavior and potential applications of such compounds (Dunmur & Schmutzler, 1971).
Characterization of Cyclic Urea Adducts : Studies on cyclic urea adducts, specifically focusing on their preparation and spectroscopic studies, provide insights into their structural and chemical characteristics. Such research is valuable in the field of organometallic chemistry (Aitken & Onyszchuk, 1985).
Disassembly and Intercalation in Supramolecular Structures : Research demonstrates that ureido-4[1H]-pyrimidinone-based supramolecular structures can be disassembled and intercalated with ions like fluoride and lead, a finding that could have implications in materials science and nanotechnology (Yu et al., 2011).
Stability and Lifetime of Hydrogen Bonded Dimers : Studies on the dimerization constant and lifetime of ureido-4[1H]-pyrimidinone dimers provide crucial information about their stability and potential for use in designing novel molecular structures (Söntjens et al., 2000).
Synthesis of Pyrimidinones and Their Applications : Research into the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones reveals methods for creating novel compounds, potentially useful in various chemical applications (Bonacorso et al., 2003).
Conformational Studies of Heterocyclic Ureas : Investigations into the synthesis, conformation, and unfolding of heterocyclic ureas to form hydrogen-bonded complexes provide insights that are important for the development of new molecular structures and materials (Corbin et al., 2001).
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN5O/c1-20(2)12-16-6-9(7-17-12)19-13(21)18-8-3-4-11(15)10(14)5-8/h3-7H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIZOZCPWGYDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2970192.png)
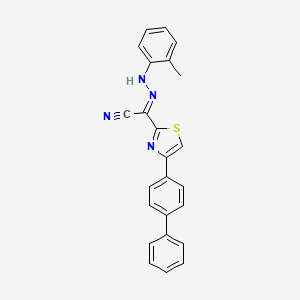

![3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2970197.png)
![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide](/img/structure/B2970198.png)
![6-Amino-3-propan-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2970199.png)
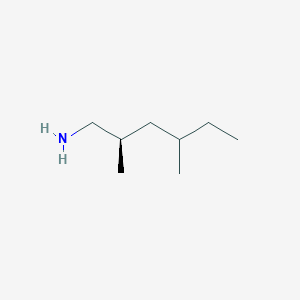
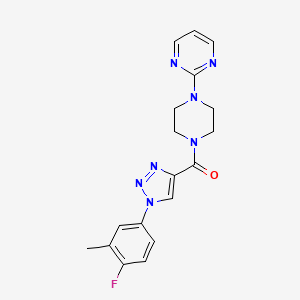
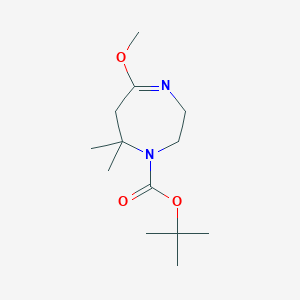
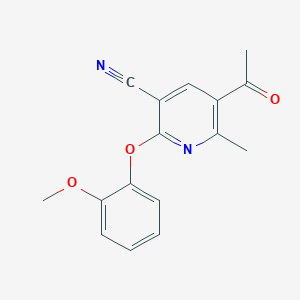
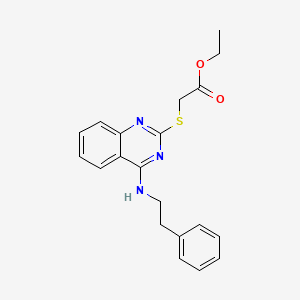
![6-bromo-N-{4-[4-(2-chlorophenyl)piperazine-1-carbonyl]phenyl}-4-phenylquinazolin-2-amine](/img/structure/B2970211.png)
![7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline](/img/structure/B2970213.png)